
1-Benzhydryl-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperidine derivatives, such as BFPU, involves various intra- and intermolecular reactions . A common method involves the modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring, modulation of the amide substituent and of the benzoimidazol-2-one linker, replacement of the benzimidazol-2-one moiety with urea-like substructures, and elimination of the piperidine ring and benzoimidazol-2-one functionalization .Molecular Structure Analysis
The molecular structure of BFPU includes a benzhydryl group, a urea group, and a piperidin-4-yl group attached to a 2-fluorobenzoyl group. The exact structure can be determined using techniques such as 1H and 13C NMR and mass spectra .Physical And Chemical Properties Analysis
BFPU has a molecular weight of 445.538. Further physical and chemical properties such as melting point, boiling point, solubility, and stability are not mentioned in the available literature.Wissenschaftliche Forschungsanwendungen
Anticancer Research
1-Benzhydryl-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea has shown potential in anticancer research due to its ability to inhibit specific cancer cell lines. The compound’s structure allows it to interact with cellular pathways that regulate cell proliferation and apoptosis, making it a candidate for developing new cancer therapies . Researchers are particularly interested in its effects on breast and lung cancer cells, where preliminary studies have indicated significant inhibitory activity.
Antimicrobial Agents
This compound has been investigated for its antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens. The presence of the piperidine moiety in its structure enhances its ability to disrupt microbial cell walls and inhibit their growth . This makes it a promising candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.
Neuroprotective Effects
Research has explored the neuroprotective effects of 1-Benzhydryl-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea. The compound has been found to protect neuronal cells from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s . Its ability to cross the blood-brain barrier and exert protective effects on neurons makes it a valuable subject for further investigation in neuropharmacology.
Anti-inflammatory Applications
The anti-inflammatory properties of this compound have been a focus of research due to its potential to inhibit key enzymes involved in the inflammatory process. Studies have shown that it can reduce the production of pro-inflammatory cytokines and mediators, which are crucial in the pathogenesis of chronic inflammatory diseases . This application is particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Analgesic Potential
1-Benzhydryl-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea has been studied for its analgesic properties. The compound’s interaction with pain receptors and its ability to modulate pain signaling pathways suggest that it could be developed into a new class of pain relievers . This is especially important for patients who do not respond well to traditional analgesics or who suffer from chronic pain conditions.
Antipsychotic Research
The compound has also been investigated for its potential use in treating psychiatric disorders. Its structure allows it to interact with neurotransmitter systems in the brain, which are often dysregulated in conditions such as schizophrenia and bipolar disorder . Early studies have shown that it can modulate dopamine and serotonin levels, providing a basis for its use as an antipsychotic agent.
Zukünftige Richtungen
Piperidine derivatives, such as BFPU, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals and their derivatives show several important pharmacophoric features . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research could focus on exploring the biological activities of BFPU and similar compounds, as well as developing more efficient synthesis methods.
Eigenschaften
IUPAC Name |
1-benzhydryl-3-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FN3O2/c28-24-14-8-7-13-23(24)26(32)31-17-15-20(16-18-31)19-29-27(33)30-25(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,20,25H,15-19H2,(H2,29,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOHEQIRBCKNPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

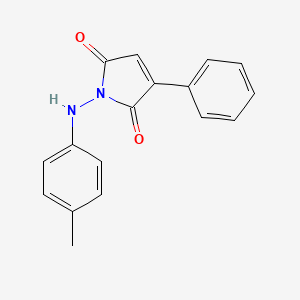

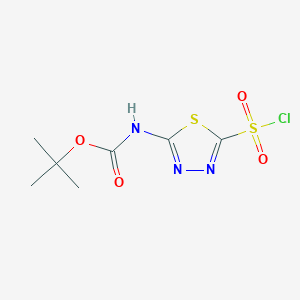
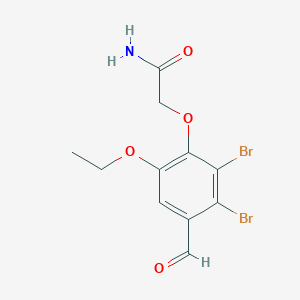
![8-(2-(benzyl(methyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2532150.png)

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2532152.png)
![N-(furan-2-ylmethyl)-2-(3-(2-(naphthalen-1-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2532153.png)
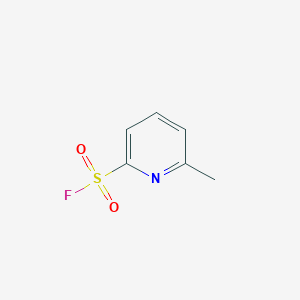
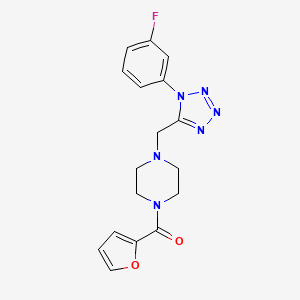
![N-(3-chloro-4-methoxyphenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2532160.png)
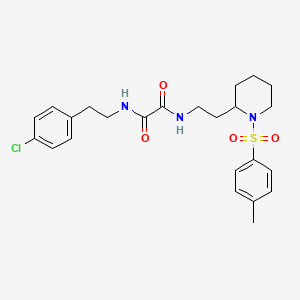
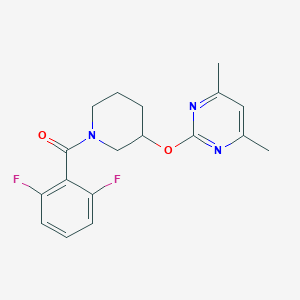
![diethyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2532165.png)